molecular formula C18H14N2O4S2 B4012715 (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B4012715
M. Wt: 386.4 g/mol
InChI Key: SZTDNHPONXAGOX-UHFFFAOYSA-N
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Description

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and furan rings, followed by their integration into the pyrrolidine-2,3-dione framework. Key reaction conditions include the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. For example, the use of packed-bed reactors and response surface methodology can help in achieving high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its heterocyclic rings are of particular interest for developing enzyme inhibitors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiazole, furan, and pyrrolidine rings. Examples are:

Uniqueness

What sets (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione apart is its specific combination of functional groups and ring structures, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(furan-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-9-10(2)26-18(19-9)20-14(11-5-3-7-24-11)13(16(22)17(20)23)15(21)12-6-4-8-25-12/h3-8,14,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTDNHPONXAGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Reactant of Route 3
Reactant of Route 3
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Reactant of Route 4
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Reactant of Route 5
Reactant of Route 5
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

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